(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S3/c1-13-4-3-5-23-16(13)21-17(22-7-10-29-11-8-22)14(18(23)25)12-15-19(26)24(6-9-27-2)20(28)30-15/h3-5,12H,6-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUCPLBNWJWZGL-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, antifungal, and other pharmacological properties.
Structural Characteristics
The compound features:
- A thiazolidin-4-one core.
- A methoxyethyl substituent that enhances solubility and bioavailability.
- A pyrido[1,2-a]pyrimidine moiety that may contribute to its biological efficacy.
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their potential as anticancer agents. Recent studies indicate that compounds with this scaffold exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves:
- Inhibition of cell proliferation : Compounds similar to the target compound have shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HeLa (cervical) | 20 | Cell cycle arrest |
| A549 (lung) | 10 | DNA intercalation |
Antibacterial Activity
The antibacterial properties of thiazolidin-4-one derivatives have been extensively studied. The target compound's structure suggests it may exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For instance:
- Studies have reported that related compounds demonstrate MIC values significantly lower than traditional antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 | Excellent |
| Escherichia coli | 1.0 | Good |
| Enterobacter cloacae | 0.004 | Very potent |
Antifungal Activity
The antifungal efficacy of thiazolidinones is notable, with several derivatives showing promising results against various fungal strains. The target compound may exhibit similar properties:
- Compounds in this class have shown MIC values ranging from 0.004 to 0.06 mg/mL against fungi, outperforming standard antifungal treatments .
| Fungal Strain | MIC (µg/mL) | Sensitivity Level |
|---|---|---|
| Candida albicans | 0.03 | Sensitive |
| Aspergillus niger | 0.06 | Moderate resistance |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives can be significantly influenced by structural modifications:
- Substituents on the thiazolidinone ring : Variations in substituents can enhance or reduce biological activity.
- Pyrido-pyrimidine integration : The presence of this moiety has been linked to improved anticancer and antimicrobial properties due to its ability to interact with biological targets effectively.
Case Studies
Recent research has highlighted specific cases where thiazolidinone derivatives have been developed into promising drug candidates:
- Compound E8 : Exhibited an IC50 of 12 µM against breast cancer cell lines while also showing antibacterial activity with a MIC of 0.5 µg/mL against S. aureus.
- Compound F15 : Demonstrated potent antifungal activity with an MIC of 0.004 mg/mL against C. albicans.
Comparison with Similar Compounds
Substituent Variations on the Pyrido[1,2-a]pyrimidinone Core
- Compound from : Replaces the thiomorpholino group with a morpholino (oxygen-containing) group. Sulfur in thiomorpholino increases lipophilicity and may enhance membrane permeability compared to morpholino .
- Compound from : Features a 4-methylphenoxy group instead of thiomorpholino. The bulky aromatic substituent could reduce solubility but improve binding to hydrophobic pockets in enzymes .
- Compound from : Substitutes thiomorpholino with a (1-phenylethyl)amino group.
Modifications to the Thiazolidinone Ring
- : Uses a 3-ethyl substituent instead of 2-methoxyethyl. The methoxyethyl group in the target compound introduces an ether linkage, improving hydrolytic stability compared to simple alkyl chains .
- : Contains a methoxy-carbonyl group on the methylene bridge. This ester group may confer higher reactivity but lower metabolic stability compared to the target compound’s methoxyethyl group .
Methylene Bridge Configuration
- The Z-configuration in the target compound ensures conjugation between the two heterocycles, as seen in NMR studies (). Analogues with E-configurations or flexible linkers (e.g., saturated chains) exhibit reduced planarity, leading to weaker electronic interactions .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Structural and Spectroscopic Differences
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone-pyridopyrimidine hybrid compound?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a 4-thiazolidinone precursor (e.g., 3-(anthracen-9-yl)-2-(5-(arylmethylidine)-4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile) with aldehydes (e.g., α-hydroxynaphthaldehyde) in ethanol using piperidine as a catalyst. Reaction conditions (3–6 hours at 80–100°C) are critical for achieving the Z-configuration . For pyrimidine-thiazolidinone hybrids, similar methods involve coupling substituted pyridopyrimidinones with thioxothiazolidinone moieties under reflux in ethanol or DMF .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the methylene group) and supramolecular interactions (e.g., hydrogen bonding in pyridopyrimidine cores) .
- NMR : ¹H/¹³C NMR to verify substituent positions and purity .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
Standard protocols involve agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution in nutrient broth, with activity linked to the thiomorpholino and thioxothiazolidinone moieties .
Advanced Research Questions
Q. How do solvent polarity and catalyst selection influence the yield and stereoselectivity of the synthesis?
Ethanol with piperidine favors Z-isomer formation (~80% yield) due to balanced polarity and catalytic deprotonation . Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may reduce stereoselectivity. Mixed solvent systems (DMF-EtOH, 1:1) enhance recrystallization efficiency for high-purity products . Systematic solvent screening via Design of Experiments (DoE) is recommended to optimize conditions .
Q. What computational or algorithmic strategies can optimize reaction conditions for scale-up?
Bayesian optimization and heuristic algorithms (e.g., genetic algorithms) efficiently explore parameter spaces (temperature, catalyst loading, solvent ratios) with minimal experimental runs. These methods have outperformed traditional one-variable-at-a-time approaches in analogous heterocyclic syntheses, improving yields by 15–30% .
Q. How does X-ray crystallography resolve structural ambiguities in derivatives with similar substituents?
Single-crystal analysis distinguishes between regioisomers (e.g., pyrido[1,2-a]pyrimidin-4-one vs. thiazolo[3,2-a]pyrimidine) by mapping bond lengths and torsion angles. For example, the C11–N2 bond in the pyridopyrimidine core (1.34 Å) vs. the thiazole ring (1.29 Å) confirms connectivity .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in MIC values or toxicity profiles may arise from variations in assay protocols (e.g., inoculum size, incubation time). Mitigation strategies include:
- Replicating studies under standardized CLSI guidelines.
- Comparing solvent effects (DMSO vs. water) on compound solubility .
- Validating results with orthogonal assays (e.g., time-kill kinetics vs. metabolic inhibition) .
Methodological Recommendations
- Synthesis Optimization : Use response surface methodology (RSM) to model interactions between temperature, catalyst, and solvent .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT for IR/NMR predictions) .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria) and assess cytotoxicity (e.g., MTT assay on mammalian cells) to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
